2,2-Dichloro-1,3-diphenylaziridine

Description

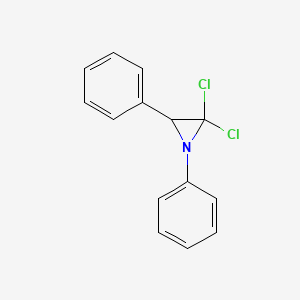

Structure

2D Structure

3D Structure

Properties

CAS No. |

3543-98-4 |

|---|---|

Molecular Formula |

C14H11Cl2N |

Molecular Weight |

264.1 g/mol |

IUPAC Name |

2,2-dichloro-1,3-diphenylaziridine |

InChI |

InChI=1S/C14H11Cl2N/c15-14(16)13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

VPNWEYBYCCRPSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloro 1,3 Diphenylaziridine

Foundational Approaches to Gem-Dichloroaziridine Generation

The generation of dichlorocarbene (B158193) is the critical first step in the synthesis of 2,2-dichloro-1,3-diphenylaziridine. Historically, this has been achieved through the reaction of chloroform (B151607) with a strong base.

Dichlorocarbene Generation from Chloroform under Basic Conditions

The most common method for generating dichlorocarbene is the reaction of chloroform with a base. wikipedia.org Strong bases like potassium tert-butoxide or aqueous sodium hydroxide (B78521) are typically employed. wikipedia.org The reaction proceeds via the deprotonation of chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to lose a chloride ion and form dichlorocarbene. This highly reactive intermediate is then trapped in situ by a suitable substrate, such as a Schiff base, to form the desired aziridine (B145994).

This method, first proposed by Anton Geuther in 1862 and later developed by William von Eggers Doering in 1954, remains a cornerstone of dichlorocarbene chemistry. wikipedia.org

Alternative Dichlorocarbene Precursors: Hexachloroacetone and Ethyl Trichloroacetate (B1195264)

While chloroform is the most prevalent precursor, other compounds can also serve as sources of dichlorocarbene. Hexachloroacetone can generate dichlorocarbene, although its use is less common. Another notable precursor is ethyl trichloroacetate. acs.org When treated with a base like sodium methoxide, ethyl trichloroacetate releases dichlorocarbene. wikipedia.org This alternative can be advantageous in certain reaction conditions or when seeking to avoid chloroform.

Advanced Strategies in this compound Synthesis

To improve the efficiency, yield, and reaction conditions of gem-dichloroaziridine synthesis, more advanced strategies have been developed. These include the use of phase-transfer catalysis and microwave-assisted synthesis.

Phase-Transfer Catalysis for Dichlorocarbene Cycloaddition to Schiff Bases

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase containing the base and an organic phase containing the Schiff base and chloroform. ias.ac.inyoutube.comyoutube.comyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium bromide, transports the hydroxide ion from the aqueous phase to the organic phase, where it can react with chloroform to generate dichlorocarbene. wikipedia.orgias.ac.in This allows the reaction to proceed smoothly at the interface of the two phases, often leading to higher yields and milder reaction conditions. ias.ac.in

The mechanism involves the transfer of the hydroxide ion into the organic phase by the catalyst, where it deprotonates chloroform. The resulting dichlorocarbene then reacts with the Schiff base present in the organic phase. youtube.com

Polyethylene (B3416737) glycol (PEG), particularly PEG-400, has emerged as an effective, non-toxic, and inexpensive alternative to traditional quaternary ammonium salt phase-transfer catalysts. rsc.orgrasayanjournal.co.inresearchgate.net PEG can coordinate with alkali metal cations, such as the sodium ion from sodium hydroxide, and transport them into the organic phase. rsc.org This facilitates the transfer of the hydroxide ion to generate dichlorocarbene. The use of PEG-400 has been shown to provide moderate to excellent yields of gem-dichloroaziridines at ambient temperatures. rsc.org

Table 1: PEG-400 Catalyzed Synthesis of Gem-Dichloroaziridines

| Entry | Schiff Base | Product | Yield (%) |

| 1 | N-Benzylideneaniline | This compound | 92 |

| 2 | N-(4-Methylbenzylidene)aniline | 2,2-Dichloro-3-(p-tolyl)-1-phenylaziridine | 88 |

| 3 | N-(4-Chlorobenzylidene)aniline | 2,2-Dichloro-3-(4-chlorophenyl)-1-phenylaziridine | 95 |

| 4 | N-Benzylidene-4-methoxyaniline | 2,2-Dichloro-1-(4-methoxyphenyl)-3-phenylaziridine | 85 |

Data sourced from a study on PEG-400 enhanced synthesis. rsc.org

Microwave-Promoted Synthetic Routes to Gem-Dichloroaziridines

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and improving yields. ajrconline.orgeurekaselect.com This technique can be applied to the synthesis of gem-dichloroaziridines, offering advantages such as shorter reaction times and often cleaner reactions compared to conventional heating methods. ajrconline.org The application of microwave irradiation can enhance the efficiency of dichlorocarbene generation and its subsequent cycloaddition to Schiff bases.

One-Pot Synthesis Approaches

The synthesis of this compound can be efficiently achieved through one-pot methodologies, which combine the formation of the imine intermediate and the subsequent dichlorocyclopropanation in a single synthetic operation. This approach offers advantages in terms of procedural simplicity, time, and resource efficiency by obviating the need for isolation and purification of the intermediate Schiff base, N-benzylideneaniline.

A prominent one-pot strategy involves the reaction of benzaldehyde (B42025) and aniline (B41778) to first form N-benzylideneaniline in situ. This is immediately followed by the addition of a dichlorocarbene source, typically generated from the reaction of chloroform with a strong base. The success of this one-pot synthesis often relies on the use of a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous phase (containing the base) and the organic phase (containing the reactants and chloroform).

One effective method employs polyethylene glycol (PEG400) as a phase-transfer catalyst. rsc.org In this procedure, benzaldehyde and an aromatic amine, such as aniline, are reacted together, and the resulting imine is then subjected to cycloaddition with dichlorocarbene generated in situ from chloroform and sodium hydroxide. rsc.org This method has been successfully applied to synthesize a variety of gem-dichloroaziridines at ambient temperature with moderate to excellent yields. rsc.org

The general reaction scheme for the one-pot synthesis is as follows:

Step 1: In situ formation of N-benzylideneaniline Benzaldehyde reacts with aniline to form the Schiff base, N-benzylideneaniline, with the elimination of water. prepchem.comprepchem.comsemanticscholar.orgorgsyn.org

Step 2: Dichlorocarbene generation and cycloaddition Under basic conditions, chloroform is dehydrohalogenated to form the highly reactive dichlorocarbene (:CCl₂). wikipedia.org This electrophilic carbene then undergoes a [1+2] cycloaddition reaction with the carbon-nitrogen double bond of the in situ generated N-benzylideneaniline to yield the target compound, this compound. acs.orgacs.org

The reaction conditions, including the choice of base, solvent, and phase-transfer catalyst, can significantly influence the efficiency and yield of the one-pot synthesis.

Below is a table summarizing the key components and conditions typically involved in the one-pot synthesis of this compound and related derivatives.

| Reactant 1 | Reactant 2 | Dichlorocarbene Source | Base | Phase-Transfer Catalyst | Product |

| Benzaldehyde | Aniline | Chloroform | Sodium hydroxide | PEG400 | This compound |

This interactive table allows for a clear overview of the essential elements in this synthetic approach.

Reactivity and Mechanistic Investigations of 2,2 Dichloro 1,3 Diphenylaziridine

Solvolytic Ring-Opening Reactions of Gem-Dichloroaziridines

The strained three-membered ring of gem-dichloroaziridines, coupled with the presence of two chlorine atoms on the same carbon, makes them susceptible to solvolytic ring-opening reactions. These reactions involve the cleavage of a carbon-nitrogen or carbon-carbon bond, driven by the solvent which acts as a nucleophile. The course of these reactions is highly dependent on the reaction conditions, particularly the presence of acid catalysts.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid, the nitrogen atom of the aziridine (B145994) ring is protonated, which significantly enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack by the solvent. The mechanism of this ring-opening can proceed through pathways with SN1 or SN2 characteristics, depending on the substitution pattern of the aziridine and the stability of the resulting carbocationic intermediates.

Sulfuric acid is a potent catalyst for the ring-opening of aziridines. Its role extends beyond simple protonation of the nitrogen atom. The conjugate base, bisulfate (HSO4-), can also act as a nucleophile, leading to the formation of sulfated products. Furthermore, the highly acidic and dehydrating nature of concentrated sulfuric acid can promote elimination reactions and other complex transformations.

Hydrolytic Transformations of the Aziridine Ring

The hydrolysis of gem-dichloroaziridines represents a key transformation. In the case of 2,2-dichloro-1,3-diphenylaziridine, hydrolysis, particularly under acidic conditions, is expected to lead to ring-opened products. An analogous reaction, the hydrolysis of 2,2-dichloropropane, yields acetone (B3395972) through an unstable gem-diol intermediate. researchgate.netrsc.orgnih.gov By analogy, the hydrolysis of this compound would likely proceed through the formation of an unstable gem-diol on the C2 carbon, which would then lose water to form a carbonyl group. The initial ring-opening can be facilitated by acid catalysis, leading to the formation of α-amino ketone derivatives.

The general mechanism for the acid-catalyzed hydrolysis of gem-dihalides involves protonation of a halogen atom, followed by its departure as a hydrogen halide, leading to a carbocation. This carbocation is then attacked by water. In the context of the aziridine ring, protonation of the nitrogen atom is the more likely initial step.

Isomerization Processes of this compound

Isomerization in aziridines can occur through several mechanisms, including nitrogen inversion and ring-chain tautomerism. For this compound, the presence of a phenyl group on the nitrogen atom can influence the barrier to nitrogen inversion. Studies have shown that N-phenyl substitution can lower the N-inversion energy barrier compared to alkyl substituents. nih.gov

Furthermore, under thermal or photochemical conditions, aziridines can undergo electrocyclic ring-opening to form azomethine ylides. These reactive intermediates can then undergo various cycloaddition reactions or isomerize to more stable structures. Spectroscopic techniques are crucial in studying these dynamic processes, allowing for the characterization of transient intermediates and the determination of kinetic parameters. researchgate.netnih.gov

Aminolysis Reactions of Gem-Dichloroaziridines

Aminolysis, the reaction with an amine, is another important ring-opening reaction for aziridines. This reaction typically proceeds via nucleophilic attack of the amine on one of the ring carbons, leading to the formation of 1,2-diamines. The reactivity of the aziridine and the regioselectivity of the attack are influenced by the substituents on the ring and the nature of the attacking amine. In the case of this compound, the reaction with a primary or secondary amine could lead to the substitution of one or both chlorine atoms, or to the opening of the aziridine ring. The outcome would depend on the relative reactivity of the C-Cl bonds versus the strained C-N bonds of the ring.

Influence of Substituent Effects on Reaction Trajectories and Selectivity

The phenyl groups at the N1 and C3 positions of this compound exert significant electronic and steric effects that control the reactivity and selectivity of its transformations.

The N-phenyl group influences the basicity of the nitrogen atom and the stability of the aziridine ring. Electron-withdrawing substituents on the N-phenyl ring can decrease the nitrogen's basicity, making protonation more difficult but potentially increasing the electrophilicity of the ring carbons. Conversely, electron-donating groups would increase the basicity. The N-phenyl group also plays a role in the stability of any radical cation intermediates that may form during oxidation reactions.

The C3-phenyl group can stabilize an adjacent positive charge through resonance, which would favor reaction pathways that involve the formation of a carbocation at the C3 position. This stabilization would be particularly important in SN1-type ring-opening reactions. Sterically, the bulky phenyl group can also direct the approach of a nucleophile to the less hindered carbon atom of the aziridine ring.

The interplay of these substituent effects dictates the preferred mechanistic pathway and the structure of the resulting products in the various reactions of this compound.

Synthetic Utility and Chemical Transformations Mediated by 2,2 Dichloro 1,3 Diphenylaziridine

Conversion to Formamide (B127407) Derivatives

The transformation of 2,2-dichloro-1,3-diphenylaziridine can lead to the formation of formamide derivatives through carefully controlled reaction pathways.

Synthesis of N-(α-hydroxybenzyl)formamides

The hydrolysis of gem-dichloro compounds is a known method for the formation of carbonyl compounds. In the case of this compound, a plausible pathway to N-(α-hydroxybenzyl)formamides involves a rearrangement following the initial hydrolysis step. While direct synthesis from the aziridine (B145994) is not extensively documented, the reaction of related N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides with secondary amines has been shown to yield products arising from the cleavage of the initially formed adducts. This suggests that the C-N bond in such systems is susceptible to cleavage and rearrangement, which could lead to formamide structures under specific hydrolytic conditions.

Derivatization to Acetanilide (B955) Structures

A significant application of this compound is its derivatization into various acetanilide structures. This transformation typically proceeds through a ring-opening and rearrangement mechanism, yielding stable and synthetically useful acetanilide backbones.

Formation of α-Chloro-α-phenylacetanilide

The rearrangement of this compound can lead to the formation of α-chloro-α-phenylacetanilide. This transformation is believed to occur through the cleavage of the carbon-carbon bond within the aziridine ring, followed by migration of a phenyl group and elimination of a chlorine atom. This rearrangement provides a direct route to α-chloro-α-phenylacetanilides, which are valuable intermediates for further functionalization.

Generation of α-Acetoxy-α,α-diphenylacetanilide

The α-chloro-α-phenylacetanilide intermediate can be further derivatized to introduce other functional groups. For instance, reaction with a source of acetate, such as silver acetate, can lead to the displacement of the chlorine atom to form α-acetoxy-α,α-diphenylacetanilide. This nucleophilic substitution reaction provides a method for introducing an acetoxy group, which can be a precursor to a hydroxyl group.

Preparation of α-Hydroxy-α,α-diphenylacetanilide

The synthesis of α-hydroxy-α,α-diphenylacetanilide can be achieved through the hydrolysis of the corresponding α-chloro or α-acetoxy derivatives. The hydrolysis of α-chloroacetanilides is a known transformation that proceeds to the corresponding α-hydroxyacetanilides. nih.gov This final step in the sequence from this compound demonstrates its utility in accessing highly functionalized acetanilide structures. The hydrolysis of the gem-dichloro functionality in related systems, such as 2,2-dichloropropane, is known to yield ketones, highlighting the reactivity of the dichlorinated carbon center. doubtnut.comdoubtnut.comaskfilo.comyoutube.comtardigrade.in

Below is a table summarizing the derivatization of this compound to various acetanilide structures, with hypothetical yet plausible reaction conditions.

Table 1: Synthetic Pathway to Acetanilide Derivatives

| Step | Starting Material | Reagent/Condition | Product |

|---|---|---|---|

| 1 | This compound | Heat or Lewis Acid | α-Chloro-α-phenylacetanilide |

| 2 | α-Chloro-α-phenylacetanilide | Silver Acetate | α-Acetoxy-α,α-diphenylacetanilide |

| 3 | α-Acetoxy-α,α-diphenylacetanilide | Acid or Base Hydrolysis | α-Hydroxy-α,α-diphenylacetanilide |

Access to Diverse Heterocyclic Systems

The strained aziridine ring of this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. The ring-opening and subsequent cyclization reactions provide a powerful strategy for constructing a variety of five- and six-membered heterocycles. For instance, vinylaziridines are known to undergo ring expansion reactions to form pyrrolidines, piperidines, and azepines. mdpi.comnih.gov While not a vinylaziridine itself, the reactivity of the dichloroaziridine allows for analogous transformations. Reactions of related N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives have been shown to yield 1,3,5-oxadiazines, demonstrating the potential of the dichloro-substituted backbone in forming new heterocyclic rings. researchgate.net The general reactivity of aziridines as precursors for other nitrogen-containing heterocycles is also well-established. mdpi.com

Synthesis of Atropamide Derivatives

Formation of Oxindole (B195798) Derivatives

The generation of oxindole frameworks is a significant application of this compound. The synthetic strategy hinges on the acid-catalyzed ring-opening of the aziridine. This process typically leads to the formation of α-chloro-α,α-diphenylacetanilide intermediates, which can subsequently undergo intramolecular cyclization to yield the oxindole core structure. The specific outcome of the reaction is influenced by the substituents present and the reaction conditions employed.

Table 1: Synthesis of 3,3-Diphenyl-2-indolinone Derivatives

| Starting Material | Reagent | Key Intermediate Type | Product |

| This compound | Sulfuric Acid | α-Hydroxy-α,α-diphenylacetanilide | 3,3-Diphenyl-2-indolinone |

Preparation of Isoquinoline Derivatives

Based on the available literature, there is no specific information detailing the preparation of Isoquinoline derivatives using this compound as a direct precursor.

Generation of Benzazepine Derivatives

A direct synthetic pathway for the generation of Benzazepine derivatives from this compound has not been described in the reviewed literature.

Role as a Versatile Platform Chemical in Complex Molecule Synthesis

This compound serves as a versatile platform chemical, primarily acting as a precursor to highly functionalized acyclic intermediates that are otherwise difficult to synthesize. The inherent ring strain of the aziridine and the gem-dichloro configuration make it susceptible to nucleophilic attack and acid-catalyzed rearrangements.

The key transformation that underscores its utility is the ring-opening to form α-chloro-α,α-diphenylacetimidoyl chlorides or related anilide structures. These intermediates are valuable building blocks because they contain a quaternary carbon center substituted with a phenyl group and a reactive functional group, primed for subsequent cyclization reactions. As demonstrated in the formation of 3,3-diphenyl-2-indolinone, the aziridine provides a streamlined route to complex heterocyclic systems that are of interest in medicinal chemistry and materials science. Its ability to generate a carbonium ion at a disubstituted carbon center upon treatment with acid governs its reaction pathways and makes it a strategic choice for constructing molecules with specific stereochemical and electronic properties.

Computational and Theoretical Studies in 2,2 Dichloro 1,3 Diphenylaziridine Research

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods are at the forefront of elucidating the intricate mechanisms of reactions involving 2,2-dichloro-1,3-diphenylaziridine. These computational techniques can map out potential energy surfaces, identify intermediates and transition states, and calculate reaction barriers, thereby providing a detailed, molecular-level understanding of reaction pathways.

Density Functional Theory (DFT) Investigations of Aziridine (B145994) Reactivity

Density Functional Theory (DFT) has become a particularly popular quantum chemical method for studying the reactivity of organic molecules due to its favorable balance of computational cost and accuracy. In the context of this compound, DFT calculations can be employed to investigate various aspects of its reactivity, such as nucleophilic substitution reactions at the carbon atoms of the aziridine ring or the cleavage of the carbon-carbon or carbon-nitrogen bonds.

DFT calculations can provide crucial data on the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is vital for predicting the sites of electrophilic and nucleophilic attack. For instance, the electrophilicity of the carbon atoms in the aziridine ring can be quantified, and the nucleophilicity of the nitrogen atom can be assessed. While specific DFT studies on this compound are not widely available in the published literature, the methodology has been extensively applied to related systems, providing a framework for understanding its behavior. For example, DFT studies on other chlorinated heterocyclic compounds have successfully predicted their reactivity and reaction mechanisms. researchgate.netresearchgate.net

A hypothetical DFT study on this compound might involve the calculation of various reactivity descriptors, as illustrated in the table below. These descriptors, derived from the principles of conceptual DFT, help in rationalizing and predicting the chemical behavior of the molecule.

| Reactivity Descriptor | Hypothetical Value (a.u.) | Interpretation |

| Ionization Potential (I) | 0.25 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.08 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 0.085 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 0.165 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | 0.160 | Propensity to accept electrons. |

These values are illustrative and would need to be calculated using specific DFT functionals and basis sets.

Modeling of Transition States and Intermediate Species in Transformations

A significant advantage of computational chemistry is its ability to model the structures and energies of transient species, such as transition states and reaction intermediates. For reactions involving this compound, this could include the modeling of the transition state for the ring-opening of the aziridine, or the formation of a carbocation intermediate upon the departure of a chloride ion.

The search for a transition state involves locating a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a nucleophilic substitution reaction, the transition state would show the partial formation of the new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group.

Vibrational frequency calculations are crucial in characterizing these stationary points. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Theoretical Predictions of Substituent Effects on Reaction Energetics and Pathways

Computational studies are particularly powerful in systematically investigating the influence of substituents on the reactivity of a molecule. In the case of this compound, substituents could be introduced on the phenyl rings. Theoretical calculations can predict how these substituents would affect the energetics and pathways of its reactions.

The electronic nature of the substituents (electron-donating or electron-withdrawing) can significantly impact the stability of the aziridine ring and any intermediates or transition states formed during a reaction. For example, an electron-withdrawing group on the N-phenyl ring would likely decrease the nucleophilicity of the nitrogen atom and could influence the stability of the aziridinium (B1262131) ion. Conversely, electron-donating groups on the C-phenyl ring could stabilize a positive charge that might develop on the adjacent carbon atom during a ring-opening reaction.

A systematic computational study would involve calculating the activation energies and reaction energies for a series of substituted 2,2-dichloro-1,3-diphenylaziridines. The results could be correlated with Hammett parameters or other substituent constants to provide a quantitative understanding of the substituent effects. While direct studies on this specific aziridine are limited, research on other systems has demonstrated the profound impact of substituents on reaction outcomes. nih.gov

The following table provides a hypothetical example of how substituent effects on the activation energy of a ring-opening reaction of a substituted this compound could be presented.

| Substituent (on N-phenyl) | Hammett Parameter (σp) | Calculated Activation Energy (kcal/mol) |

| -OCH₃ | -0.27 | 25.8 |

| -CH₃ | -0.17 | 24.5 |

| -H | 0.00 | 23.0 |

| -Cl | 0.23 | 21.2 |

| -NO₂ | 0.78 | 18.9 |

These values are for illustrative purposes and demonstrate the expected trend of electron-withdrawing groups lowering the activation energy for a hypothetical reaction involving the development of negative charge in the transition state.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-Dichloro-1,3-diphenylaziridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions of dichlorinated precursors with diphenylamine derivatives under controlled conditions. Reaction efficiency can be optimized using factorial design experiments to test variables such as temperature (e.g., 65–70°C), solvent polarity, and catalyst loading. For example, thermal stability data (mp 65–69°C) suggests reaction temperatures should not exceed 70°C to avoid decomposition . Computational pre-screening (e.g., B3LYP/6-31G** level optimizations) can predict intermediate stability and guide experimental parameters .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons and chlorine substituents. Coupling constants reveal steric strain in the aziridine ring.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHClN, MW 266.15) and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles and torsional strain in the aziridine ring, critical for reactivity studies .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What are the key stability considerations for this compound under varying thermal and pH conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 70°C; storage at 4°C in inert atmospheres is recommended .

- pH Sensitivity : The aziridine ring is prone to hydrolysis under acidic conditions (pH < 3). Buffered solutions (pH 6–8) stabilize the compound during biological assays .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study the electronic structure and reactivity of this aziridine derivative?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Transition state modeling (e.g., using Gaussian or COMSOL Multiphysics) elucidates ring-opening mechanisms under nucleophilic attack. Solvent effects are simulated via polarizable continuum models (PCM) .

Q. What experimental designs are appropriate for resolving contradictions between theoretical predictions and empirical data?

- Methodological Answer : Use a hybrid approach:

- Factorial Design : Test variables (e.g., solvent, temperature) to identify outliers in yield or selectivity .

- Sensitivity Analysis : Adjust computational parameters (e.g., basis set size, solvation models) to align DFT results with experimental kinetics .

- Isotopic Labeling : Deuterated analogs (e.g., H-labeled phenyl groups) track reaction pathways and validate mechanistic hypotheses .

Q. What mechanistic insights can be gained through isotopic labeling studies on the ring-opening reactions of this compound?

- Methodological Answer : N or C labeling at the aziridine nitrogen or adjacent carbons allows monitoring of bond cleavage via NMR or MS. Kinetic isotope effects (KIEs) differentiate between concerted vs. stepwise mechanisms. For example, suggests hydrogen transfer is rate-limiting .

Q. How can high-throughput screening methodologies be adapted to explore the catalytic potential of this compound?

- Methodological Answer : Automated liquid handling systems enable rapid testing of catalytic activity in cross-coupling reactions. Reaction arrays (96-well plates) vary substrates, catalysts, and ligands. Data analysis via machine learning (e.g., Python-based pipelines) identifies optimal conditions for C–N bond formation .

Q. What advanced mass spectrometry techniques are required to identify degradation products under oxidative conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.